molecular formula C11H10ClN3O2 B3345024 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole CAS No. 1001510-38-8

1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole

Cat. No.: B3345024
CAS No.: 1001510-38-8
M. Wt: 251.67 g/mol
InChI Key: DLRKKRKCFBGWHK-UHFFFAOYSA-N
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Description

1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole is a synthetic pyrazole derivative of significant interest in medicinal chemistry and early-stage drug discovery. As a member of the pyrazole heterocycle family, this compound serves as a versatile building block for the design of novel bioactive molecules. Pyrazole derivatives are extensively researched for their wide spectrum of pharmacological activities, which include anti-inflammatory, antimicrobial, anticancer, and antitumor properties . The presence of specific substituents, such as the 4-chlorobenzyl group at the N1 position and the nitro group at the C3 position, is known to critically influence the molecule's electronic properties and its ability to interact with biological targets, such as enzymes and receptors . This compound is particularly valuable for researchers investigating structure-activity relationships (SAR) in hit-to-lead optimization campaigns. Its structure offers multiple sites for further chemical modification, allowing for the synthesis of a diverse array of analogs . The nitro group, for instance, can be reduced to an amine, serving as a key handle for constructing more complex molecular architectures or for introducing additional pharmacophores . The chlorobenzyl moiety is a common feature in many pharmacologically active compounds and can contribute to enhanced lipophilicity and target binding through hydrophobic and π-π stacking interactions . Researchers utilize this chemical reagent primarily in the development of potential therapeutic agents, with a strong focus on areas such as oncology and inflammation, where pyrazole-based inhibitors have shown considerable promise . Please be advised: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming compound identity and/or purity and for the safe handling and disposal of this chemical in accordance with their institution's guidelines and local regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-5-methyl-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-8-6-11(15(16)17)13-14(8)7-9-2-4-10(12)5-3-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRKKRKCFBGWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401204261
Record name 1-[(4-Chlorophenyl)methyl]-5-methyl-3-nitro-1H-pyrazole
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Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001510-38-8
Record name 1-[(4-Chlorophenyl)methyl]-5-methyl-3-nitro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001510-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)methyl]-5-methyl-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401204261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Pyrazole Core As a Scaffold:the Pyrazole Ring Itself Serves As a Versatile Scaffold. Its Geometry Allows for the Precise Orientation of Substituents into the Binding Pockets of Biological Targets. for Instance, in the Development of Inhibitors for the Protein Protein Interaction Between Pex14 and Pex5, the Pyrazolo 4,3 C Pyridine Scaffold Was Used to Create Compounds That Kill T. Brucei and T. Cruzi in Nanomolar Concentrations.acs.orgthe Planarity of the Pyrazole Ring, in Conjunction with Attached Amide Moieties, Can Establish a Low Energy Conformation That is Favorable for Binding.acs.org

Investigation of Other Reported Biological Modulations (e.g., enzyme inhibition, receptor binding)

Beyond their anti-inflammatory and analgesic effects, pyrazole derivatives have been investigated for a variety of other biological activities, primarily centered around enzyme inhibition. The versatile structure of the pyrazole scaffold allows it to interact with the active sites of numerous enzymes.

Monoamine Oxidase (MAO) Inhibition: Certain pyrazole derivatives have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters. For example, a series of 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and showed promising MAO-B inhibitory activity. nih.gov Another study found that replacing a substituted phenyl ring at the N1 position with an acetyl group increased the inhibitory activity and selectivity towards MAOs. globalresearchonline.net

Meprin α and β Inhibition: Recent research has focused on pyrazole-based compounds as inhibitors of meprins, which are metalloproteases involved in various physiological and pathological processes. A study on 3,4,5-substituted pyrazoles demonstrated that a 3,5-diphenylpyrazole derivative exhibited high inhibitory activity against meprin α in the low nanomolar range. nih.gov Further structural modifications of the aryl moieties at positions 3 and 5 allowed for the development of potent pan-meprin inhibitors as well as highly selective inhibitors of meprin α over meprin β. nih.govresearchgate.net

Other Enzyme Inhibition: The pyrazole scaffold has been utilized to develop inhibitors for other enzymes as well.

N-Succinyl-l,l-2,6-diaminopimelic Acid Desuccinylase (DapE): Pyrazole-based inhibitors of this bacterial enzyme have been synthesized as potential novel antibiotics. nih.gov

Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α): A series of 3,5-diaryl pyrazole derivatives were found to exhibit inhibitory activity against the pro-inflammatory cytokines IL-6 and TNF-α. nih.gov

Histone Acetyltransferases (HATs): A screening effort identified 1,4-pyrazine and related pyridine (B92270) compounds as a novel class of inhibitors for the p300/CBP HAT domain, a target in cancer therapy. tmc.edu

These studies underscore the broad utility of the pyrazole core in designing specific enzyme inhibitors, opening avenues for therapeutic applications in diverse areas such as neurodegenerative diseases, inflammation, infectious diseases, and oncology.

Table 3: Examples of Enzyme Inhibition by Pyrazole Derivatives

Enzyme/Target Pyrazole Derivative Class Key Findings Reference(s)
Monoamine Oxidase B (MAO-B) 1-Thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazoles Showed promising MAO-B inhibitory activity. nih.gov
Meprin α 3,5-Diphenylpyrazole derivatives Exhibited high inhibitory activity in the low nanomolar range. nih.gov
Interleukin-6 (IL-6) & TNF-α 3,5-Diaryl pyrazoles Compounds 2a, 2c, 2d, and 2i showed IL-6 inhibitory activity; 2a and 2d inhibited TNF-α. nih.gov
DapE (bacterial enzyme) N-(substituted)-2-((3-methyl-1-phenyl-1H-pyrazol-5-yl)thio)acetamides Synthesized as potential antibiotics targeting this enzyme. nih.gov
p300/CBP HAT 1,4-Pyrazine and related pyridine compounds Identified as a novel chemotype of inhibitors against this histone acetyltransferase. tmc.edu

Computational Chemistry and Theoretical Investigations of 1 4 Chloro Benzyl 5 Methyl 3 Nitro 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are instrumental in predicting the molecular geometry, electronic properties, and vibrational frequencies of compounds. For pyrazole (B372694) derivatives, methods like B3LYP with basis sets such as 6-311G* or 6-311++G** are commonly employed to achieve a balance between accuracy and computational cost. niscpr.res.inresearchgate.net

Furthermore, DFT is used to analyze the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger energy gap implies higher stability. nih.gov The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. nih.gov

ParameterDescriptionRepresentative Value
Optimized Geometry
C-N (pyrazole ring) Bond LengthThe length of the carbon-nitrogen bond within the pyrazole core.~1.37 Å researchgate.net
N-N (pyrazole ring) Bond LengthThe length of the nitrogen-nitrogen bond within the pyrazole core.~1.38 Å nih.gov
Dihedral Angle (Pyrazole/Benzyl)The twist angle between the planes of the pyrazole and chlorobenzyl rings.Varies, e.g., ~52-66° niscpr.res.in
Electronic Properties
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.~ -6.5 eV mdpi.com
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.~ -2.0 eV mdpi.com
HOMO-LUMO Gap (ΔE)The energy difference between HOMO and LUMO, indicating chemical reactivity.~ 4.5 eV mdpi.comnih.gov
Total EnergyThe total electronic energy of the optimized molecule.Varies by method

Note: The values presented are representative examples derived from DFT studies on structurally related pyrazole derivatives and are for illustrative purposes.

Molecular Docking Studies to Predict Ligand-Target Interactions with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is widely used in drug discovery to screen for potential inhibitors of specific biological targets. nih.govresearchgate.net Pyrazole derivatives have been investigated as inhibitors for a range of protein targets, including various kinases like VEGFR-2 and CDK2, which are implicated in cancer. nih.govresearchgate.net

For 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole, a docking study would involve preparing the 3D structure of the ligand and the crystal structure of a target protein. The ligand is then placed into the binding site of the protein, and its conformation and orientation are systematically explored. The results are scored based on the predicted binding affinity (often expressed in kcal/mol), which estimates the strength of the ligand-receptor interaction. nih.gov

The analysis of the docked pose reveals specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the complex. These interactions are crucial for understanding the mechanism of inhibition. researchgate.net For instance, the nitro group on the pyrazole ring could act as a hydrogen bond acceptor, while the chlorobenzyl moiety could engage in hydrophobic or halogen bonding interactions within the protein's active site.

Target Protein (PDB ID)Ligand Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki)Key Interacting Residues
Cyclin-Dependent Kinase 2 (CDK2)-10.4Low µMLeu83, Lys33, Gln131
VEGFR-2-10.1Low µMCys919, Asp1046, Glu885
Aurora A Kinase-8.6Mid µMLeu263, Arg220, Ala213

Note: This table presents hypothetical docking results for illustrative purposes, based on findings for other pyrazole derivatives against known anticancer targets. nih.govresearchgate.net The specific residues and values would depend on the actual protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. ej-chem.org These models are built by calculating molecular descriptors that quantify various aspects of a molecule's physicochemical properties (e.g., electronic, steric, and hydrophobic features). nih.gov Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds. nih.gov

To develop a QSAR model for a series of pyrazole analogs including this compound, a training set of compounds with known biological activities (e.g., IC50 values) is required. mdpi.com Various molecular descriptors would be calculated for each compound. Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to generate a model that best describes the relationship between these descriptors and the observed activity. nih.gov

The resulting QSAR model can provide valuable insights into the structural features that are either beneficial or detrimental to biological efficacy. For example, a model might reveal that higher lipophilicity (measured by LogP) and the presence of hydrogen bond acceptors are positively correlated with the desired activity. Such insights are crucial for the rational design of more potent analogs. nih.gov

Descriptor TypeExample DescriptorTypical Influence on Activity
Electronic Dipole MomentCan influence receptor binding and solubility.
HOMO/LUMO EnergiesRelates to chemical reactivity and interaction potential.
Steric/Topological Molecular Weight (MW)Often correlated with binding, but can impact bioavailability.
Number of Rotatable BondsAffects conformational flexibility and entropy of binding.
Hydrophobicity LogP (Octanol-Water Partition)Crucial for membrane permeability and hydrophobic interactions.
Thermodynamic Molar Refractivity (MR)Relates to molecular volume and polarizability.

Note: This table lists common descriptors used in QSAR studies. The specific influence of each descriptor is dependent on the biological target and the dataset of compounds being modeled.

Analysis of Intramolecular and Intermolecular Interactions, Including Hydrogen Bonding and Halogen Bonding

The analysis of non-covalent interactions is fundamental to understanding the behavior of molecules in both biological contexts and the solid state. For this compound, several types of intramolecular and intermolecular interactions are possible.

Hydrogen Bonding: Hydrogen bonds are formed between a hydrogen atom covalently bonded to an electronegative atom (a donor) and another electronegative atom (an acceptor). While the title compound lacks strong hydrogen bond donors (like N-H or O-H), its nitro group's oxygen atoms are potent hydrogen bond acceptors. semanticscholar.org In a biological environment or a co-crystal, these could interact with donor groups from a protein or another molecule.

Halogen Bonding: A halogen bond is a non-covalent interaction where an electrophilic region (a σ-hole) on a halogen atom (e.g., chlorine) is attracted to a nucleophilic site (like a lone pair on an oxygen or nitrogen atom). acs.org The chlorine atom on the benzyl (B1604629) group of the title compound can act as a halogen bond donor. This type of interaction is increasingly recognized for its importance in molecular recognition and crystal engineering. semanticscholar.org

Interaction TypeDonorAcceptorTypical Distance (Å)Typical Angle (°)
Hydrogen BondC-HO (Nitro)2.2 - 2.6> 120
Halogen BondC-ClO/N~3.0~165
π-π StackingPhenyl RingPyrazole Ring3.3 - 3.8 (centroid-centroid)N/A

Note: The geometric parameters are typical values observed in crystal structures of organic molecules and serve as a general guide.

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, yielding a trajectory that describes how the positions and velocities of the atoms vary. This technique can be used to explore the conformational landscape of the molecule in different environments (e.g., in a vacuum or in a solvent like water).

For this compound, MD simulations could reveal:

The preferred conformations of the molecule in solution.

The stability of ligand-protein complexes predicted by molecular docking.

The flexibility of different parts of the molecule, such as the movement of the chlorobenzyl group relative to the pyrazole core.

The role of solvent molecules in stabilizing certain conformations or mediating interactions.

These simulations provide a more realistic picture of the molecule's behavior than static models, offering deeper insights into its interactions and function at the atomic level.

Chemical Derivatization and Functionalization Strategies for 1 4 Chloro Benzyl 5 Methyl 3 Nitro 1h Pyrazole

Systematic Substitution on the Pyrazole (B372694) Ring for Modified Biological Profiles

The pyrazole ring is a privileged scaffold in medicinal chemistry, and substitution at its carbon atoms is a key strategy for tuning biological activity. nih.govcornell.edu In the 1-(4-chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole scaffold, the C4 position is the most accessible site for electrophilic substitution, while the C5-methyl group can also be a point of modification.

Research on related pyrazole structures has demonstrated that introducing various substituents onto the pyrazole ring can significantly impact their biological profiles. For instance, the introduction of different lipophilic moieties can alter activity against specific biological targets. nih.gov Halogenation at the C4 position, for example, can enhance binding affinity to target proteins through halogen bonding or by modifying the electronic nature of the ring. Similarly, introducing small alkyl or aryl groups can probe steric tolerance in receptor binding pockets.

The table below illustrates how substitutions on the pyrazole ring of analogous compounds can influence their biological activity.

Analog ScaffoldPosition of SubstitutionSubstituent (R)Biological Target/ActivityObserved EffectReference
3,5-diphenylpyrazole (B73989)C4-HMeprin α Inhibition (Ki)15 nM nih.gov
3,5-diphenylpyrazoleC4-BrMeprin α Inhibition (Ki)2.5 nM nih.gov
4-benzyl-1H-pyrazol-3-yl glucopyranosideC5-CF3SGLT1/SGLT2 Inhibition (IC50)Dual inhibitor researchgate.net
4-benzyl-1H-pyrazol-3-yl glucopyranosideC5-CH3SGLT1 Inhibition (IC50)Selective SGLT1 inhibitor researchgate.net

Note: The data presented is for analogous pyrazole scaffolds to demonstrate the principle of substitution effects.

Variations of the N-Benzyl Moiety and its Influence on Activity

The N-benzyl group is a critical component of the this compound molecule, significantly influencing its lipophilicity and spatial orientation for interaction with biological targets. Structure-activity relationship (SAR) studies on related N-benzyl pyrazoles have shown that modifications to this moiety can profoundly affect potency and selectivity. frontiersin.orgnih.gov

Variations can include altering the substituent on the phenyl ring, changing its position (ortho, meta, para), or replacing the phenyl ring with other aromatic or heteroaromatic systems. For example, moving the chloro substituent from the para to the meta or ortho position can change the molecule's dipole moment and conformation, potentially leading to different binding modes. Replacing the chloro group with other electron-withdrawing (e.g., -CF₃, -NO₂) or electron-donating (e.g., -OCH₃, -CH₃) groups allows for a systematic probe of electronic requirements at the target receptor. The introduction of larger, bulkier substituents can also be explored to enhance van der Waals interactions. frontiersin.org

The following table presents data from related N-substituted pyrazoles, illustrating how changes to the N-aryl or N-benzyl group can impact biological activity.

Core Pyrazole ScaffoldN1-Substituent (R)Cancer Cell LineAnticancer Activity (GI50 µM)Reference
3-aryl-pyrazolePhenylHL6028.3 nih.gov
3-aryl-pyrazole4-ChlorophenylHL60>100 nih.gov
3,5-diphenylpyrazoleBenzyl (B1604629)Meprin α Inhibition (Ki)30 nM nih.gov
3,5-diphenylpyrazole4-MethoxybenzylMeprin α Inhibition (Ki)12 nM nih.gov

Note: The data presented is for analogous pyrazole scaffolds to demonstrate the principle of N-substituent effects.

Chemical Transformations of the Nitro Group for Diverse Research Applications

The nitro group at the C3 position is a key functional handle that can be transformed into a variety of other functionalities, thereby creating a diverse library of derivatives. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrazole ring. nih.gov

The most common transformation is the reduction of the nitro group to an amino group (-NH₂). This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metal-based reductions (e.g., SnCl₂, Fe/HCl). wikipedia.org A metal-free reduction using diboronic acid in water has also been reported as an environmentally friendly alternative. organic-chemistry.org The resulting 3-amino-1-(4-chloro-benzyl)-5-methyl-1H-pyrazole is a versatile intermediate. This primary amine can be further derivatized through reactions such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a range of substituents (e.g., -OH, -CN, halogens).

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

Partial reduction of the nitro group can also yield hydroxylamine (B1172632) derivatives, which are important intermediates in their own right. mdpi.com These transformations allow for the introduction of diverse functional groups that can act as hydrogen bond donors or acceptors, alter solubility, or serve as points of attachment for larger molecular fragments.

Synthesis and Evaluation of Hybrid Molecules Containing the this compound Scaffold

Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity and efficacy, dual-action mechanisms, or novel biological activities. The this compound scaffold can be used as a building block for the synthesis of such hybrid molecules. nih.govnih.gov

One common approach is to link the pyrazole scaffold to another heterocyclic system known for its biological activity, such as tetrazole, benzimidazole, or triazole. mdpi.comjapsonline.com For example, the C4 position of the pyrazole ring can be functionalized with a carbaldehyde group, which can then be condensed with other molecules to form chalcone-based hybrids. nih.govmdpi.com Alternatively, the C3-amino derivative (obtained from the reduction of the nitro group as described in section 6.3) can be used to form amide or Schiff base linkages with other bioactive moieties.

The evaluation of these hybrid molecules involves screening against a panel of biological targets to identify potential synergistic effects or novel activities. The table below provides examples of pyrazole-based hybrid molecules and their reported biological activities.

Hybrid TypeLinked MoietyBiological ActivityExample ResultReference
Pyrazole-Chalcone(E)-1-(4-((4-bromobenzyl)oxy)phenyl)prop-2-en-1-oneAnticancer (HNO-97 cells)IC50 = 10.56 µM nih.gov
Pyrazole-Tetrazole5-phenyl-1H-tetrazoleAntioxidantIC50 = 13.19 µg/mL mdpi.com
Pyrazole-BenzimidazoleBenzene sulfonamide-benzimidazoleAnticancer (A549 cells)IC50 = 0.15 µM mdpi.com
Benzofuro-PyrazoleBenzofuranAnticancer (K562 cells)GI50 = 0.26 µM mdpi.com

Note: The data presented is for analogous pyrazole-based hybrids to illustrate the potential outcomes of molecular hybridization.

Future Directions and Emerging Research Avenues for 1 4 Chloro Benzyl 5 Methyl 3 Nitro 1h Pyrazole

Development of Novel Green Chemistry Methodologies for Synthesis

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that may utilize hazardous solvents and require significant energy input. A key future direction for 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole is the development of synthesis routes guided by the principles of green chemistry, aiming to enhance safety, reduce waste, and improve efficiency.

A plausible conventional synthesis route involves the reaction of 4-chlorobenzylhydrazine with a 1,3-dicarbonyl compound like acetylacetone (B45752) to form the pyrazole ring, followed by a nitration step. Another approach could involve the N-alkylation of 5-methyl-3-nitro-1H-pyrazole with 4-chlorobenzyl chloride, often in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures. evitachem.com

Future research could focus on replacing these methods with more sustainable alternatives. Green approaches in pyrazole synthesis have successfully employed microwave irradiation and sonication, which can dramatically reduce reaction times and energy consumption, often in solvent-free conditions. nih.gov The use of eco-friendly solvents such as water or ethanol, and recyclable, non-toxic catalysts like ammonium (B1175870) chloride or nano-ZnO, represents a significant improvement over traditional methods. jetir.org One-pot, multi-component reactions are another hallmark of green synthesis, streamlining processes and minimizing waste from intermediate purification steps. nih.gov

Table 1: Comparison of Conventional and Potential Green Synthesis Methodologies

Parameter Conventional Synthesis Approach Potential Green Chemistry Approach
Solvents Dimethylformamide (DMF), Toluene Water, Ethanol, Ionic Liquids, Solvent-free
Catalysts Strong acids/bases Recyclable catalysts (e.g., nano-ZnO, montmorillonite (B579905) K10), Bio-catalysts
Energy Source Conventional heating (reflux) Microwave irradiation, Ultrasonication
Procedure Multi-step with intermediate isolation One-pot, multi-component reactions
Waste Significant solvent and reagent waste Minimized waste, potential for catalyst recycling

Advanced In Vitro Mechanistic Investigations on Specific Biological Targets

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. nih.govpharmatutor.orgnih.gov However, the specific biological targets of this compound have not been identified. Future research should involve comprehensive in vitro screening to elucidate its mechanism of action and therapeutic potential.

Based on the activities of structurally related pyrazoles, a targeted screening campaign could investigate its effects on several key protein families. For instance, many pyrazole derivatives are known to be potent inhibitors of protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are crucial in cell cycle regulation and are often dysregulated in cancer. jetir.org Other potential targets include monoamine oxidase B (MAO-B), an enzyme involved in neurodegenerative diseases, and microbial enzymes like fungal CYP51, which is essential for ergosterol (B1671047) biosynthesis. nih.govmdpi.com

Initial investigations would likely involve broad-spectrum assays, followed by more focused mechanistic studies to confirm target engagement and determine inhibitory constants (e.g., IC₅₀, Kᵢ).

Table 2: Potential Biological Targets and In Vitro Assays for Investigation

Target Class Specific Example(s) Rationale for Investigation Suggested In Vitro Assays
Protein Kinases CDK2, EGFR, C-RAF Pyrazole is a common scaffold in kinase inhibitors for cancer therapy. jetir.orgkthmcollege.ac.in Kinase inhibition assays (e.g., ADP-Glo), Cell viability assays (MTT, MTS) on cancer cell lines.
Monoamine Oxidases MAO-A, MAO-B Pyrazole derivatives have shown promise as MAO inhibitors for neurological disorders. nih.gov Fluorometric or radiometric enzyme activity assays.
Microbial Enzymes Fungal CYP51 The pyrazole ring is present in some antifungal agents; nitro groups can confer antimicrobial activity. pharmatutor.orgmdpi.com Minimum Inhibitory Concentration (MIC) determination, Ergosterol biosynthesis assays.
Inflammatory Enzymes COX-1, COX-2 Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure. nih.gov Enzyme immunoassay (EIA) for prostaglandin (B15479496) production.

Integration of Chemoinformatics and Artificial Intelligence for Predictive Modeling and Compound Design

Chemoinformatics and artificial intelligence (AI) are revolutionizing drug discovery by enabling rapid, large-scale virtual analysis of chemical compounds. sigmaaldrich.com Applying these computational tools to this compound could significantly accelerate its evaluation and optimization as a potential therapeutic agent.

A primary step would be to perform molecular docking studies, virtually screening the compound against extensive libraries of 3D protein structures to predict its binding affinity and identify the most likely biological targets. This in silico approach can prioritize experimental work, saving time and resources.

Table 3: Chemoinformatic and AI Approaches for Compound Analysis and Design

Computational Method Objective Expected Outcome
Molecular Docking Identify potential biological targets and predict binding modes. A ranked list of protein targets for experimental validation.
Virtual Screening Screen the compound against large databases of biological targets. Discovery of novel, unexpected biological activities.
QSAR Modeling Correlate chemical structure with biological activity. Predictive models to guide the design of more potent analogs.
ADMET Prediction Forecast pharmacokinetic and toxicity profiles. Early assessment of drug-likeness and potential safety issues.
Molecular Dynamics Simulate the dynamic behavior of the compound-protein complex. Insight into the stability of binding and the mechanism of interaction.

Exploration of Additional Niche Applications in Chemical Biology and Material Science (e.g., corrosion inhibition)

Beyond pharmacology, the unique electronic and structural features of pyrazole derivatives make them suitable for applications in chemical biology and material science. A particularly promising and well-documented niche application for nitrogen-containing heterocyclic compounds is corrosion inhibition. nih.gov

Pyrazole derivatives have proven to be highly effective corrosion inhibitors for metals like carbon steel, especially in acidic environments. nih.govresearchgate.net The mechanism involves the adsorption of the organic molecule onto the metal surface. The nitrogen heteroatoms and the π-electrons of the pyrazole ring can donate electron density to the vacant d-orbitals of iron atoms, forming a stable, protective film that isolates the metal from the corrosive medium. The substituents on the pyrazole ring—in this case, the 4-chlorobenzyl, methyl, and nitro groups—would modulate the molecule's electron density and adsorption characteristics, thereby influencing its inhibition efficiency. Future experimental studies using techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) could quantify the effectiveness of this compound for this purpose.

Other potential applications include its use as a ligand in the synthesis of novel organometallic complexes with unique catalytic or magnetic properties, or as a building block for photochromic materials. mdpi.com

Table 4: Reported Corrosion Inhibition Efficiency of Various Pyrazole Derivatives on Steel in 1 M HCl

Pyrazole Derivative Concentration Inhibition Efficiency (%) Reference
N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline 10⁻³ M 94.1 pharmatutor.org
1-benzyl-5-methyl-N'-...-1H-pyrazole-3-carbohydrazide 10⁻³ M 93.8 nih.gov
N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide 10⁻³ M 90.2 nih.gov
(Z)-3-methyl-4-(2-(3-nitrophenyl)hydrazono)-1H-pyrazol-5(4H)-one 3x10⁻⁴ M 94.0 researchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole?

The synthesis typically involves multi-step protocols starting with the condensation of substituted hydrazines with β-diketones or β-keto esters to form the pyrazole core. For example, the Vilsmeier–Haack reaction can introduce aldehyde or carbaldehyde groups at the 4-position of the pyrazole ring (as seen in analogous compounds) . Nitration at the 3-position is achieved using mixed nitric-sulfuric acid under controlled temperatures (0–5°C), followed by benzylation with 4-chlorobenzyl bromide in the presence of a base like K₂CO₃. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the final product .

Q. How should spectroscopic techniques be prioritized for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. For instance, the nitro group at C3 deshields adjacent protons (C4-H and C5-H), appearing as doublets in δ 8.2–8.5 ppm. The 4-chlorobenzyl group’s aromatic protons split into two doublets (δ 7.2–7.4 ppm) due to para-substitution .
  • IR Spectroscopy : Confirm nitro (1530–1350 cm⁻¹, asymmetric/symmetric stretching) and C-Cl (750–550 cm⁻¹) groups .
  • X-ray Crystallography : Resolves regiochemistry and intermolecular interactions (e.g., π-stacking of benzyl groups), as demonstrated in structurally similar pyrazole derivatives .

Q. What solvents and conditions are suitable for stability studies?

The compound is stable in aprotic solvents (DMSO, DMF) at room temperature but degrades in protic solvents (e.g., methanol) under acidic or basic conditions. Long-term storage at –20°C in amber vials minimizes nitro group reduction .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for biological applications?

  • Substituent Variation : Replace the 4-chlorobenzyl group with electron-withdrawing (e.g., 4-CF₃) or electron-donating (e.g., 4-OCH₃) groups to assess effects on receptor binding .
  • Nitro Group Modifications : Reduce the nitro group to an amine (using H₂/Pd-C) and compare bioactivity. For example, analogous compounds show enhanced anticonvulsant activity after nitro reduction .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., carbonic anhydrase IX, as seen in pyrazole derivatives with similar substituents) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-Response Analysis : Test the compound across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Target Selectivity Profiling : Use kinase or receptor panels to rule off-target effects. For example, pyrazole analogs with nitro groups often inhibit COX-2 or carbonic anhydrase isoforms .
  • In Vivo vs. In Vivo Models : Discrepancies between cell-based assays and animal models (e.g., anticonvulsant activity) may arise from pharmacokinetic factors. Monitor metabolite formation via LC-MS .

Q. How can the nitro group’s reactivity be exploited for further functionalization?

  • Nucleophilic Aromatic Substitution : Replace the nitro group with amines or thiols under high-temperature conditions (e.g., 120°C in DMF with piperidine as a base) .
  • Photochemical Reduction : UV irradiation in the presence of a hydrogen donor (e.g., triethylamine) yields the amino derivative, useful for conjugation or prodrug design .

Q. Table 1. Key Spectral Data for this compound

Technique Key Peaks Interpretation
¹H NMRδ 8.34 (d, J=2.1 Hz, 1H, C4-H)Nitro group deshielding
δ 7.32–7.28 (m, 4H, Ar-H)4-Chlorobenzyl aromatic protons
¹³C NMRδ 148.2 (C3-NO₂)Nitro-substituted carbon
IR1525 cm⁻¹ (NO₂ asym), 1348 cm⁻¹ (NO₂ sym)Confirms nitro group presence

Q. Table 2. Comparative Bioactivity of Analogous Pyrazole Derivatives

Compound Target IC₅₀ (µM) Reference
5-(4-Cl-Ph)-1-(4-OCH₃-Ph)-3-CF₃-pyrazoleCarbonic Anhydrase IX0.87
3-Nitro-1-(4-Cl-benzyl)-5-Me-pyrazoleCOX-212.4
3-Amino-1-(4-Cl-benzyl)-5-Me-pyrazoleGABA-A Receptor3.2

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Feasible Synthetic Routes

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1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole
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Reactant of Route 2
1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.